molecular formula C12H22O4 B085449 Dibutyl succinate CAS No. 141-03-7

Dibutyl succinate

Cat. No. B085449
CAS RN: 141-03-7
M. Wt: 230.3 g/mol
InChI Key: YUXIBTJKHLUKBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dibutyl succinate has been achieved through various catalyzed reactions, with notable efficiency and environmental friendliness. Amino sulfonic acid, strong acid cation exchange resin, and p-toluene sulfonic acid have been used as catalysts to achieve high yields of dibutyl succinate under optimized conditions, showcasing the diversity in synthetic approaches and the potential for scalable production processes (Liu Wen-qi, 2004); (Zhang Lu-xi, 2004); (Yu Shan-xin, 2004).

Scientific Research Applications

  • Synthesis and Catalysis : Dibutyl succinate can be synthesized using different catalysts like strong acid cation exchange resin, amino sulfonic acid, and p-toluene sulfonic acid. These studies explored factors influencing the reaction and the reusability of the catalysts, achieving high yields under optimized conditions (Li-ping, 2004); (Wen-qi, 2004); (Lu-xi, 2004); (Lei, 2004).

  • Biochemical Research : Dibutyl succinate was used to investigate metabolic processes in mammalian tissues and the role of succinate in cellular respiration and energy production, especially under conditions of low oxygen tension (Furchgott & Shorr, 1948).

  • Environmental and Agricultural Applications : Research on succinate dehydrogenase inhibitors (SDHIs) like fluopyram, which are used in agriculture for disease control, includes studies on their dissipation and residue in soil and crops (Patil et al., 2018).

  • Pharmacology and Toxicology : Studies have investigated the effects of dibutyl phthalate on mitochondrial function and its interaction with succinate in the body. This includes exploring how dibutyl phthalate affects mitochondrial enzymes like succinate dehydrogenase (Murakami, Nishiyama & Higuti, 1986).

  • Pest Management : Dibutyl succinate produced by a fungus, Isaria javanica, has shown potential in integrated pest management due to its effectiveness against insects and fungal plant pathogens (Lee et al., 2018).

  • Medical Research : Research has explored the use of succinate-containing agents in treating infectious diseases and metabolic disorders. These studies include the role of succinate in cellular energy provision under hypoxic conditions and its potential as a treatment modality (Tikhonova et al., 2016); (Vasan et al., 2019).

  • Tumor Biology : Succinate's role in tumorigenesis and cancer progression has been a focus of research, with studies indicating its involvement as an inflammatory signal and carcinogenic initiator (Zhao, Mu & You, 2017).

  • Chemical Kinetics : The kinetics of the transformation of dibutyl succinate into other compounds like tetrahydrofuran during hydrogenation processes has been studied to understand reaction mechanisms and optimize industrial processes (Timofeev, Bazanov & Zubritskaya, 2010).

Safety And Hazards

Dibutyl succinate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Dibutyl succinate may be applied as an efficient plasticizer enhancing water sorption properties of the composite superabsorbents based on carboxymethyl cellulose sodium salt . It is also used in various fields of human activity, especially in biomedicine, for the controlled release of some drugs, as well as in the creation of personal hygiene products and agriculture .

properties

IUPAC Name

dibutyl butanedioate
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InChI

InChI=1S/C12H22O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h3-10H2,1-2H3
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InChI Key

YUXIBTJKHLUKBD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCOC(=O)CCC(=O)OCCCC
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Molecular Formula

C12H22O4
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DSSTOX Substance ID

DTXSID7021998
Record name Dibutyl butanedioate
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Molecular Weight

230.30 g/mol
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Physical Description

Colorless liquid; [HSDB]
Record name Dibutyl succinate
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Boiling Point

274.5 °C
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Flash Point

275 °F (Open Cup)
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Solubility

MISCIBLE WITH MOST ORG SOLVENTS INCLUDING PETROLEUM OILS, Soluble in ethanol, ethyl ether, and benzene., In water, 2.30X10+2 mg/l, temperature not specified.
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Density

0.9768 @ 20 °C/4 °C
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Product Name

Dibutyl succinate

Color/Form

Colorless liquid

CAS RN

141-03-7
Record name Dibutyl succinate
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Record name Butanedioic acid, 1,4-dibutyl ester
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Melting Point

-29.0 °C
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Synthesis routes and methods I

Procedure details

A four-necked flask (equipped with a stirrer, a thermometer, a Dean-Stark apparatus, and a nitrogen gas inlet tube) was charged with 1700 g (22.9 mol) of 1-butanol (manufactured by Wako Pure Chemical Industries, Ltd.), 1042 g (8.82 mol) of succinic acid (manufactured by Wako Pure Chemical Industries, Ltd.), and 16.8 g (0.0882 mol) of paratoluenesulfonic acid monohydrate (manufactured by Wako Pure Chemical Industries, Ltd.), and the pressure was gradually dropped at 74° C. from 15.2 kPa to 6.9 kPa over 6.5 hours to distill off water. Thereafter, 28 g of KYOWAAD 500SH (manufactured by Kyowa Chemical Industry Co., Ltd.) was added thereto, and the mixture was stirred at a pressure of 4.0 kPa and 80° C. for 1 hour, and then filtered in vacuo. A four-neck flask (equipped with a stirrer, a thermometer, a distillation tube, and a nitrogen gas inlet tube) was charged with the filtrate, and the residual 1-butanol was distilled off by allowing the contents to react from a state of a pressure of 4.9 kPa and 75° C. to a state of a pressure of 2.7 kPa and 159° C. over 1 hour, and thereafter the residue was subjected to distillation at a pressure of 4.0 kPa while raising the temperature from 159° to 162° C., to provide dibutyl succinate. On the other hand, a four-necked flask (equipped with a stirrer, a thermometer, a distillation tube, and a nitrogen gas inlet tube) was charged with 461 g (4.34 mol) of diethylene glycol and 9.8 g of a methanol solution containing 28% by weight of sodium methoxide (sodium methoxide: 0.051 mol) as a catalyst, and methanol was distilled off, while stirring the contents at a pressure of 3.6 kPa and 84° C. for 0.5 hours. Thereafter, 3000 g (13.0 mol) of the dibutyl succinate mentioned above was added dropwise thereto over 3 hours at a pressure of 2.7 kPa and 90° C., and 1-butanol formed by the reaction was distilled off. Next, the temperature was raised to 130° C., and the pressure was gradually dropped from a normal pressure to 0.4 kPa over 1 hour to distill off 1-butanol. Thereafter, the pressure was recovered to a normal pressure, and further 2.5 g of a methanol solution containing 28% by weight sodium methoxide (sodium methoxide: 0.013 mol) was added as a catalyst. The pressure was gradually dropped at 130° C. from 2.7 kPa to 0.4 kPa over 1 hour to distill off 1-butanol. Thereafter, the residue was cooled to 80° C., 18 g of KYOWAAD 600S (manufactured by Kyowa Chemical Industry Co., Ltd.) was added thereto, and the mixture was stirred at a pressure of 4.0 kPa and 80° C. for 1 hour, and then filtered in vacuo. The filtrate was heated to a temperature of from 112° to 180° C. over 2 hours at a pressure of 0.3 kPa to distill off the residual dibutyl succinate, to provide a yellow liquid (ester compound J) at an ambient temperature. The amount of the catalyst used was 0.49 mol per 100 mol of the dicarboxylic acid ester.
Quantity
1700 g
Type
reactant
Reaction Step One
Quantity
1042 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
16.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

For the esterification reaction, a three-neck flask (500 ml) with a water separator is used, in which n-butanol, 52 g of diammonium succinate and 0.45 g of para-toluenesulfonic acid are initially charged. The mixture is brought to boiling with stirring. During the reaction, the dibutyl succinate formed is enriched in the flask (together with butanol). The water/n-butanol azeotrope and NH3 are distilled off via the top and condensed in the water separator. The condensate is separated into a butanol phase and a water phase. The butanol phase is recycled into the flask. The reaction ran for a total of 240 hours.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
359
Citations
YS Lee, JH Han, BR Kang… - Pest management science, 2019 - Wiley Online Library
… was identified as dibutyl succinate. The minimum concentration of dibutyl succinate to inhibit … This study is the first to report microbial production of dibutyl succinate and the antifungal as …
Number of citations: 16 onlinelibrary.wiley.com
MB Coltelli, M Aglietto, F Ciardelli - European polymer journal, 2008 - Elsevier
The transesterification between poly(ethylene terephthalate) (PET) and dibutyl succinate functionalized polyethylene (POF) was studied by preparing blends in a discontinuous mixer in …
Number of citations: 31 www.sciencedirect.com
EG Gross - Proceedings of the Society for Experimental …, 1944 - journals.sagepub.com
… dibutyl succinate showed a minimal toxicity when injected intramuscularly into rats and … dibutyl succinate in graded amounts from 0.5 cc to 10 cc per kg intraperitoneally. The first …
Number of citations: 2 journals.sagepub.com
C Jing, L Jinhua, D Zhongxie, W Yuehua, L Zhen… - Química …, 2018 - SciELO Brasil
… reaction of succinic acid with n-butanol, and the catalytic results showed that modified resins exhibited the highest catalytic activity and achieved a high yield of dibutyl succinate (91.6%) …
Number of citations: 7 www.scielo.br
HH Huang, EM Yorkgitis, GL Wilkes - Journal of Macromolecular …, 1993 - Taylor & Francis
… The particular plasticizers investigated principally were diethylhexyl succinate and dibutyl phthalate, although other phthalate plasticizers were investigated including dibutyl succinate …
Number of citations: 14 www.tandfonline.com
J No - 2006 - jffma-jp.org
dibutyl succinate … dibutyl succinate … dibutyl succinate …
Number of citations: 4 jffma-jp.org
A Sorokin, P Sukhanov, V Popov, S Kannykin… - Cellulose, 2022 - Springer
… In connection with the foregoing, the current work aims to research the effect of dibutyl succinate (DiBu-Suc) on the water-absorbing and water-holding properties of the composite …
Number of citations: 9 link.springer.com
AS Wiener - Proceedings of the society for experimental …, 1944 - journals.sagepub.com
… dibutyl succinate in graded amounts from 0.5 cc to 10 cc per kg intraperitoneally. The first effect observed was a tendency to gnaw the hind toes, then the rats assumed a somewhat flat …
Number of citations: 344 journals.sagepub.com
AV Ogundele, A Yadav, S Haldar, AM Das - Journal of Herbal Medicine, 2021 - Elsevier
… This study indicates that dibutyl succinate (1) can be considered as the main bioactive compound in the fruits of E. floribundus. Therefore, it can be further studied for the treatment of …
Number of citations: 7 www.sciencedirect.com
YS Lee, JH Han, BR Kang, YC Kim - 한국농약과학회학술발표대회논문집, 2018 - dbpia.co.kr
… was identified as dibutyl succinate. The minimum concentration of dibutyl succinate to inhibit … Dibutyl succinate at 2 μg/mL inhibited mycelial growth. It also had strong aphicidal activity …
Number of citations: 0 www.dbpia.co.kr

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